molecular formula C8H9ClN2O2S B1450651 5-(Azetidine-1-sulfonyl)-2-chloropyridine CAS No. 1862551-83-4

5-(Azetidine-1-sulfonyl)-2-chloropyridine

Cat. No. B1450651
M. Wt: 232.69 g/mol
InChI Key: PCYKXUVYFQOKBR-UHFFFAOYSA-N
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Description

5-(Azetidine-1-sulfonyl)-2-chloropyridine, also known as 5-ASCP, is a heterocyclic compound containing an azetidine ring and a sulfonyl group. It is a versatile building block for the synthesis of a wide range of organic compounds. In the past decade, 5-ASCP has gained increasing attention due to its potential applications in medicinal chemistry, materials science and biochemistry. This article provides an overview of 5-ASCP synthesis, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Azetidine derivatives, including those related to 5-(Azetidine-1-sulfonyl)-2-chloropyridine, have been utilized in the synthesis of various heterocyclic compounds. For instance, N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives undergo a gold-catalyzed rearrangement to produce 2,5-disubstituted pyrroles, a process confirmed through kinetic studies and organogold intermediate trapping (Pertschi et al., 2017).

  • Development of Pharmaceutical Agents : Azetidine derivatives have been explored for their potential in drug development. Ethyl 6-aminonicotinate acyl sulfonamides, potent antagonists of the P2Y12 receptor, demonstrate significant potency in residual platelet count assays. Their pharmacokinetic parameters and therapeutic indices suggest their potential as candidate drugs (Bach et al., 2013).

  • Ring Expansion Techniques in Organic Chemistry : The transformation of 2-(α-hydroxyalkyl)azetidines into pyrrolidines has been achieved through a series of rearrangements, indicating a method for generating functionalized pyrrolidines from azetidine derivatives (Durrat et al., 2008).

  • Antimicrobial Applications : Certain azetidine-based compounds, like 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one, have been synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrate significant potential as antimicrobial agents (Shah et al., 2014).

  • Applications in Receptor Antagonism : Aryl pyridyl sulfones, including azetidine derivatives, have been investigated for their binding properties to 5-HT(6) receptors. These compounds have shown potential as antagonists, suggesting therapeutic possibilities in the treatment of cognitive deficits (Riemer et al., 2003).

  • Synthesis of Sulfonyl Azides : Azetidine derivatives have been used in the improved synthesis of sulfonyl azides, which are significant in organic chemistry for radical azidating and radical cyclizations of enynes (Widyan, 2021).

  • Antiviral and Antimicrobial Research : Substituted phenyl azetidine-2-one sulphonyl derivatives have been synthesized and evaluated for their antimicrobial and antiviral properties. Some of these compounds have shown promising results against pathogenic viruses and bacteria, indicating their potential in addressing infectious diseases (Mandal et al., 2020).

properties

IUPAC Name

5-(azetidin-1-ylsulfonyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c9-8-3-2-7(6-10-8)14(12,13)11-4-1-5-11/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYKXUVYFQOKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azetidine-1-sulfonyl)-2-chloropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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